molecular formula C6H10O B156100 Bicyclo[3.1.0]hexan-3-ol CAS No. 89489-26-9

Bicyclo[3.1.0]hexan-3-ol

Cat. No.: B156100
CAS No.: 89489-26-9
M. Wt: 98.14 g/mol
InChI Key: YKXMZSYOSBDLMM-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-3-ol is an organic compound with the molecular formula C6H10O. It is a bicyclic alcohol, characterized by a three-membered ring fused to a six-membered ring. This compound is known for its unique structural features and is used in various chemical and industrial applications.

Synthetic Routes and Reaction Conditions:

    (3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes: This method involves the use of cyclopropenes and cyclopropylanilines under the influence of an organic or iridium photoredox catalyst and blue LED irradiation.

    Kulinkovich Cyclopropanation Reactions: This method involves the reaction of carboxylic esters with olefins in the presence of chlorotitanium triisopropoxide and n-butylmagnesium chloride.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific industrial requirements.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

    Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

  • The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted derivatives.

Scientific Research Applications

Bicyclo[3.1.0]hexan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • trans-Sabinol
  • cis-Sabinol
  • 4(10)-Thujen-3-ol

Comparison:

Properties

IUPAC Name

bicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMZSYOSBDLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508139
Record name Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89489-26-9
Record name Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Researchers explored the potential of conformationally locked L-deoxythreosyl phosphonate nucleosides built on a bicyclo[3.1.0]hexane template as potential HIV reverse transcriptase inhibitors []. They synthesized two versions, one with substituents in a diaxial disposition and another with a diequatorial arrangement. Unfortunately, the resulting diphosphate analogs, designed to mimic nucleoside triphosphates, did not show significant inhibitory activity against HIV reverse transcriptase, even at high concentrations []. This suggests that the rigid bicyclo[3.1.0]hexane scaffold might not be suitable for mimicking the conformational flexibility required for binding and inhibiting this viral enzyme.

A: Bicyclo[3.1.0]hexan-3-ol was identified as a constituent of the methanol fraction of Ficus vogelii leaf extracts []. While its specific biological activity within the plant remains unclear, its presence contributes to the complex chemical profile of this traditionally used medicinal plant. This finding highlights the potential of exploring natural products as sources of novel bioactive compounds, including those with a bicyclo[3.1.0]hexane scaffold.

A: The research primarily employed Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound within complex mixtures []. For synthetic derivatives, techniques such as X-ray crystallography were crucial for confirming the stereochemistry and understanding the three-dimensional structure of the synthesized molecules []. These analytical tools are vital for characterizing the chemical composition of natural products and confirming the structures of synthesized compounds, paving the way for further biological evaluations.

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